molecular formula C5H8O3S B1314640 Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide CAS No. 29431-37-6

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide

Cat. No.: B1314640
CAS No.: 29431-37-6
M. Wt: 148.18 g/mol
InChI Key: UCVLBKIDCLECCH-UHFFFAOYSA-N
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Description

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is a heterocyclic compound with the molecular formula C5H8O3S It is a sulfur-containing six-membered ring structure with a ketone and a sulfone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide typically involves the oxidation of Dihydro-2H-thiopyran-3(4H)-one. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfone product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact of the production process.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or thioethers, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted thiopyran derivatives

Scientific Research Applications

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide involves its interaction with various molecular targets. The sulfone group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function. The compound’s reactivity is influenced by the presence of the ketone and sulfone functional groups, which can participate in various chemical reactions.

Comparison with Similar Compounds

    Dihydro-2H-thiopyran-3(4H)-one: Lacks the sulfone group, making it less reactive in certain chemical reactions.

    Tetrahydrothiopyran-3-one: Similar structure but without the sulfone group, leading to different chemical properties.

    1-Thiacyclohexan-3-one: Another sulfur-containing heterocycle with different reactivity due to the absence of the sulfone group.

Uniqueness: Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide is unique due to the presence of both a ketone and a sulfone group in its structure This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs

Properties

IUPAC Name

1,1-dioxothian-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c6-5-2-1-3-9(7,8)4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVLBKIDCLECCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473422
Record name tetrahydrothiopyran-3-one-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29431-37-6
Record name tetrahydrothiopyran-3-one-1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrothiopyran-3-one 1,1-dioxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tetrahydrothiopyran-3-ol-1,1-dioxide (7.5 g, 0.05 moles) and acetone (150 mL) was slowly added enough Jones reagent to maintain a brown color for at least 10 minutes without need for additional reagent. The excess reagent was reduced by addition of isopropanol (5 mL). The mixture was filtered through anhydrous magnesium sulfate and the chromium salts were washed 3× with acetone. The solvent was removed in vacuo to give a solid which was triturated with ethanol. The resulting crystals were isolated by filtration and rinsed 3× with diethyl ether. After drying, 5.0 g of product was obtained. H' NMR CDCl3 4.0 (singlet, 2H) 3.3 (triplet, 2H) 2.6 (triplet, 2H) 2.3 (multiplet, 2H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tetrahydrothiopyran-3-o1-1,1-dioxide (7.5 g, 0.05 moles) and acetone (150 mL) was slowly added enough Jones reagent to maintain a brown color for at least 10 minutes without need for additional reagent. The excess reagent was reduced by addition of isopropanol (5 mL). The mixture was filtered through anhydrous magnesium sulfate and the chromium salts were washed 3× with acetone. The solvent was removed in vacuo to give a solid which was triturated with ethanol. The resulting crystals were isolated by filtration and rinsed 3× with diethyl ether. After drying, 5.0 g of product was obtained. H' NMR CDCl3 4.0 (singlet, 2H) 3.3 (triplet, 2H) 2.6 (triplet, 2H) 2.3 (multiplet, 2H).
[Compound]
Name
tetrahydrothiopyran-3-o1-1,1-dioxide
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide
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Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide
Reactant of Route 5
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide
Reactant of Route 6
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide
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Q & A

Q1: What makes dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide a valuable building block in organic synthesis?

A1: this compound possesses a versatile chemical structure that enables its participation in various reactions. This cyclic ketomethylene sulfone readily reacts with organic azides under basic conditions to afford 1,5,6,7-tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides, a new class of triazole-based bicyclic systems []. This reaction proceeds smoothly at room temperature, showcasing the compound's utility in constructing complex molecules. Additionally, it can participate in one-pot multi-component reactions (MCRs), further highlighting its synthetic versatility in generating diverse thiopyran-based heterocyclic systems [].

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of the ketomethylene sulfone moiety within the six-membered ring significantly influences the reactivity of this compound. For instance, the acidic protons adjacent to the sulfone group readily undergo deprotonation under basic conditions, enabling the formation of enamines [, ]. These enamines can subsequently react with various electrophiles, highlighting the compound's ability to act as a nucleophile. Interestingly, these enamines exhibit tautomerism with their corresponding imine forms, influencing their reactivity with electrophiles like diethyl azodicarboxylate and α,β-unsaturated ketones []. In some cases, this leads to reactions at the nitrogen atom instead of the typical β-carbon attack observed in enamines. This intricate interplay between structure and reactivity allows for diverse synthetic transformations, making this compound a valuable scaffold in medicinal and synthetic chemistry.

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Characterization of this compound and its derivatives typically involves a combination of spectroscopic and analytical techniques. X-ray crystallography has been instrumental in confirming the structure of novel derivatives, such as 1,5,6,7-tetrahydrothiopyrano[2,3-d][1,2,3]triazole 4,4-dioxides []. Furthermore, two-dimensional nuclear magnetic resonance (2D NMR) techniques are frequently employed to elucidate the structures of newly synthesized compounds derived from this scaffold [].

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